6-(2-Methylpiperidin-1-YL)nicotinic acid
Description
6-(2-Methylpiperidin-1-YL)nicotinic acid is a nicotinic acid derivative characterized by a 2-methylpiperidinyl substituent at the 6-position of the pyridine ring. Its molecular formula is C₁₂H₁₆N₂O₂, with a molecular weight of 220.27 g/mol (inferred from structural analogs) .
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
6-(2-methylpiperidin-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H16N2O2/c1-9-4-2-3-7-14(9)11-6-5-10(8-13-11)12(15)16/h5-6,8-9H,2-4,7H2,1H3,(H,15,16) |
InChI Key |
LSVRRPYIRGVVJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key structural and physicochemical properties of 6-(2-Methylpiperidin-1-YL)nicotinic acid with similar compounds:
Key Observations:
- Polarity : Piperazine-containing analogs (e.g., 6-(4-Methylpiperazin-1-yl)nicotinic acid) exhibit higher polarity, which may reduce bioavailability but enhance water solubility .
- Positional Isomerism : The methyl group’s position (C2 vs. C3 in piperidine) can influence steric effects and metabolic pathways .
Pharmacological Efficacy
Nicotinic acid derivatives are well-documented for their ability to lower serum phosphorus in dialysis patients. A meta-analysis of 12 studies (352 patients) demonstrated that nicotinic acid reduces serum phosphorus by 1.0–1.5 mg/dL after 8–12 weeks of treatment, though efficacy diminishes by 24 weeks . While direct data for this compound are unavailable, structural analogs suggest:
- Enhanced Stability: The 2-methyl group may slow hepatic metabolism, prolonging half-life compared to non-methylated derivatives (e.g., 5-(Piperidin-1-yl)nicotinic acid) .
- Receptor Specificity : Piperidine/piperazine substituents modulate binding to the nicotinic acid receptor (HCA2), influencing phosphate-lowering effects and side-effect profiles .
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